molecular formula C9H9NO4 B169445 2-(3-Methyl-4-nitrophenyl)acetic acid CAS No. 143665-37-6

2-(3-Methyl-4-nitrophenyl)acetic acid

Cat. No. B169445
M. Wt: 195.17 g/mol
InChI Key: NUYOXESWWGUDLP-UHFFFAOYSA-N
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Description

“2-(3-Methyl-4-nitrophenyl)acetic acid” is a type of organic compound . It belongs to the class of phenylacetic acids, which is phenylacetic acid in which the phenyl group is substituted at the para-position by a nitro group . It also belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Molecular Structure Analysis

The molecular formula of “2-(3-Methyl-4-nitrophenyl)acetic acid” is C9H9NO4 . The structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methyl-4-nitrophenyl)acetic acid” include a molecular weight of 195.17 , a boiling point of 377.0±27.0 °C , and a density of 1.346 . It is a solid form and its color is yellow .

Scientific Research Applications

Application 1: Protecting Group for Primary Alcohols

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Nitrophenylacetic acid can be used as a protecting group for primary alcohols . The alcohol is esterified with 2-nitrophenylacetic acid, proceeding through the acid chloride or acid anhydride .
  • Methods of Application : The protecting group is selectively removed using zinc and ammonium chloride, and is compatible with other existing alcohol protecting groups .
  • Results or Outcomes : This method provides a way to protect primary alcohols during organic synthesis, allowing for more complex reactions to be carried out .

Application 2: Precursor for Heterocycles

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Nitrophenylacetic acid is a precursor for many heterocycles . Complete reduction of 2-nitrophenylacetic acid yields anilines, which quickly cyclize to form lactams .
  • Methods of Application : Partial reductive cyclization of the acids using weaker reducing agents forms hydroxamic acids .
  • Results or Outcomes : Both of these processes are useful in the synthesis of many biologically active molecules .

Application 3: Internal Standard in Theophylline Solubilizer Salicylamide-O-acetic Acid Determination

  • Scientific Field : Analytical Chemistry
  • Summary of the Application : 2-Nitrophenylacetic acid was used as an internal standard in the determination of the theophylline solubilizer salicylamide-O-acetic acid .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The use of 2-Nitrophenylacetic acid as an internal standard would have helped to improve the accuracy and reliability of the determination .

Application 4: Precursor of Quindoline

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-nitrophenylacetic acid is a precursor of quindoline . Although quindoline itself does not have many practical applications, its derivatives and modifications can be treated as enzyme inhibitors and anticancer agents .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The use of 2-Nitrophenylacetic acid as a precursor of quindoline could potentially lead to the development of new therapeutic agents .

Application 5: Corrosion Inhibitor

  • Scientific Field : Materials Science
  • Summary of the Application : Compounds similar to 2-(3-Methyl-4-nitrophenyl)acetic acid were applied as novel inhibitors for corrosion of mild steel in 1M HCl .
  • Methods of Application : Various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) were used .
  • Results or Outcomes : The use of these compounds as corrosion inhibitors could potentially improve the longevity and performance of mild steel in corrosive environments .

Application 6: Synthesis of Benzeneacetic Acid

  • Scientific Field : Organic Synthesis
  • Summary of the Application : 2-Nitrophenylacetic acid can be used in the synthesis of Benzeneacetic acid . Benzeneacetic acid is a simple carboxylic acid, which is used to synthesize a variety of other chemical compounds .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results or Outcomes : The use of 2-Nitrophenylacetic acid in the synthesis of Benzeneacetic acid could potentially lead to the development of a wide range of chemical compounds .

Safety And Hazards

The safety information for “2-(3-Methyl-4-nitrophenyl)acetic acid” includes avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOXESWWGUDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444331
Record name 2-(3-Methyl-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl-4-nitrophenyl)acetic acid

CAS RN

143665-37-6
Record name 2-(3-Methyl-4-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.168 g) was dissolved in 7 mL of methanol and 1 mL of water, and the 2-(3-methyl-4-nitrophenyl)malonic acid diethyl ester (0.250 g) obtained in Example 1-3a) was dissolved in the solution. The solution was stirred at 100° C. for 2 hours and concentrated. The residue was acidified with 2N hydrochloric acid and extracted with ethyl acetate. The extract was washed with saturated brine, dried over sodium sulfate and concentrated to give the title compound (0.143 g) as a yellow solid.
Quantity
0.168 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
2-(3-methyl-4-nitrophenyl)malonic acid diethyl ester
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Schmidt, S Schierle, L Gellrich, A Kaiser… - Bioorganic & Medicinal …, 2018 - Elsevier
Activation of the nuclear farnesoid X receptor (FXR) which acts as cellular bile acid sensor has been validated as therapeutic strategy to counter liver disorders such as non-alcoholic …
Number of citations: 10 www.sciencedirect.com

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